4-(1,3-Dioxolan-2-yl)-1,3-thiazole-2-carboxylic acid
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Overview
Description
4-(1,3-Dioxolan-2-yl)-1,3-thiazole-2-carboxylic acid is a heterocyclic compound that features both a thiazole ring and a dioxolane ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of both the thiazole and dioxolane rings imparts unique chemical properties to the molecule, making it a valuable target for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole using lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at low temperatures, followed by reaction with electrophiles . Another approach involves the use of metalation reagents such as t-butyllithium (t-BuLi) to achieve double lithiation at specific positions on the thiazole ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of cost-effective reagents, and implementation of efficient purification techniques, would be applicable to the industrial production of 4-(1,3-Dioxolan-2-yl)-1,3-thiazole-2-carboxylic acid.
Chemical Reactions Analysis
Types of Reactions
4-(1,3-Dioxolan-2-yl)-1,3-thiazole-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Lithium diisopropylamide (LDA): Used for lithiation reactions at low temperatures.
Tetrahydrofuran (THF): Common solvent for lithiation reactions.
Potassium permanganate (KMnO4): Oxidizing agent.
Lithium aluminum hydride (LiAlH4): Reducing agent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
4-(1,3-Dioxolan-2-yl)-1,3-thiazole-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as enzyme inhibitors or receptor antagonists.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including polyfunctional thiazoles.
Materials Science: The compound’s properties can be exploited in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of 4-(1,3-Dioxolan-2-yl)-1,3-thiazole-2-carboxylic acid is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The thiazole ring is known to interact with various biological targets, which may contribute to the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxolane: A simpler analog that lacks the thiazole ring.
1,3-Thiazole: A compound that contains only the thiazole ring without the dioxolane moiety.
4-(1,3-Dioxolan-2-yl)phenylboronic acid: A boronic acid derivative with a similar dioxolane structure.
Uniqueness
4-(1,3-Dioxolan-2-yl)-1,3-thiazole-2-carboxylic acid is unique due to the combination of the thiazole and dioxolane rings, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H7NO4S |
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Molecular Weight |
201.20 g/mol |
IUPAC Name |
4-(1,3-dioxolan-2-yl)-1,3-thiazole-2-carboxylic acid |
InChI |
InChI=1S/C7H7NO4S/c9-6(10)5-8-4(3-13-5)7-11-1-2-12-7/h3,7H,1-2H2,(H,9,10) |
InChI Key |
SUAXFTVWSJDPOR-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)C2=CSC(=N2)C(=O)O |
Origin of Product |
United States |
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